Chloroiodomethane-D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

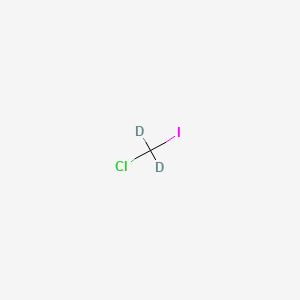

Chloroiodomethane-D2, also known as chloro-dideuterio-iodomethane, is an organochloride compound with the molecular formula CD2ICl. It is a colorless liquid with a sweet smell and is used in various applications, including as a solvent, reagent, and reactant in chemical syntheses. This compound is a deuterated form of chloroiodomethane, where the hydrogen atoms are replaced with deuterium, making it useful in isotopic labeling studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide in the presence of dimethylformamide (DMF) as a solvent. The reaction involves mixing sodium iodide and dichloromethane in a 2:5 weight ratio, with sodium iodide and DMF in a 1:2-2.5 weight ratio. The mixture is stirred and heated to a slow reflux, allowing the reaction to proceed isothermally for 6-8 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes the following steps:

Synthetic Reaction: Sodium iodide, dichloromethane, and DMF are mixed and heated to reflux.

Washing: The reaction mixture is washed with hypo solution, followed by water to remove impurities.

Refining: The product is separated from dichloromethane under normal pressure and then distilled under reduced pressure to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Chloroiodomethane-D2 undergoes various chemical reactions, including:

Cyclopropanation (Simmons-Smith Reaction): It often replaces diiodomethane due to higher yields and selectivity.

Mannich Reaction: Used in aminomethylation of carbonyl compounds.

Epoxidation: Involves the formation of epoxides from alkenes.

Ring Opening: Reacts with alkenes to form ring-opened products.

Addition to Terminal Alkenes: Adds to terminal alkenes to form substituted products

Common Reagents and Conditions:

Cyclopropanation: Zinc-copper couple and alkenes.

Mannich Reaction: Formaldehyde and secondary amines.

Epoxidation: Peracids or hydrogen peroxide.

Ring Opening: Strong acids or bases.

Addition to Terminal Alkenes: Catalysts like palladium or nickel

Major Products:

Aplicaciones Científicas De Investigación

Chloroiodomethane-D2 is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in cyclopropanation, Mannich reaction, and epoxidation.

Biology: Used in isotopic labeling studies to trace metabolic pathways.

Medicine: Employed in pharmaceutical testing and synthesis of drug intermediates.

Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Mecanismo De Acción

Chloroiodomethane-D2 exerts its effects primarily through its reactivity in chemical reactions. It interacts with various chemical entities depending on the specific reaction. For example, in the Simmons-Smith reaction, it forms cyclopropane rings by reacting with alkenes in the presence of a zinc-copper couple. In the Mannich reaction, it facilitates the formation of β-amino carbonyl compounds by reacting with formaldehyde and secondary amines.

Comparación Con Compuestos Similares

- Chloromethane (CH3Cl)

- Bromochloromethane (CH2BrCl)

- Dibromochloromethane (CHBr2Cl)

- 2-Chloroethanol (C2H5ClO)

Comparison: Chloroiodomethane-D2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Compared to other halomethanes, it offers higher selectivity and yields in certain reactions, such as cyclopropanation, making it a preferred choice in organic synthesis .

Actividad Biológica

Chloroiodomethane-D2 (ClCH₂I-D₂) is a halogenated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is primarily utilized as a reagent in organic synthesis, particularly in reactions such as cyclopropanation, the Mannich reaction, and epoxidation. Its isotopic labeling capabilities make it valuable for tracing metabolic pathways in biological studies .

Mechanism of Action:

- Chemical Reactions: this compound participates in several types of chemical reactions:

- Cyclopropanation (Simmons-Smith Reaction): It facilitates the formation of cyclopropane rings.

- Mannich Reaction: Used for aminomethylation of carbonyl compounds.

- Epoxidation: Converts alkenes into epoxides.

- Addition to Terminal Alkenes: Forms substituted products by reacting with terminal alkenes.

Biological Applications

This compound has been explored for its biological implications, particularly in the context of microbial metabolism and environmental interactions. Research indicates that halogenated compounds like Chloroiodomethane can be produced by iodide-oxidizing bacteria (IOB) and other microorganisms through biotransformation processes .

Case Studies and Research Findings

- Microbial Production:

-

Toxicological Implications:

- This compound and similar iodinated compounds have been associated with cytotoxicity and genotoxicity at low concentrations, raising concerns about their environmental impact and potential health risks . For instance, research indicates that iodinated disinfection by-products (I-DBPs) exhibit higher toxicity compared to their chlorinated counterparts.

- Environmental Fate:

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

chloro-dideuterio-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.